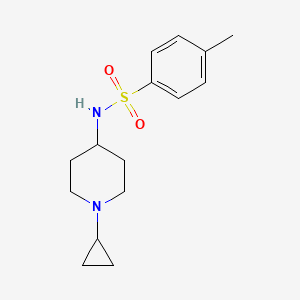![molecular formula C17H21ClN2O3 B7476474 3-[2-(2-Chlorophenoxy)ethyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7476474.png)
3-[2-(2-Chlorophenoxy)ethyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(2-Chlorophenoxy)ethyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of spirocyclic compounds, which are known for their unique structural features and diverse biological activities.5]decane-2,4-dione.
Mécanisme D'action
The mechanism of action of 3-[2-(2-Chlorophenoxy)ethyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione involves the inhibition of target enzymes and receptors, leading to the disruption of physiological processes. The compound binds to the active site of the enzyme or receptor, preventing the substrate from binding and inhibiting the catalytic activity. The exact mechanism of action of the compound is still under investigation and requires further research.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the target enzyme or receptor and the concentration of the compound. The compound has been found to exhibit both inhibitory and stimulatory effects on various physiological processes, such as neurotransmission, melanin synthesis, and cell proliferation. The compound has also been found to modulate the immune response, making it a potential candidate for immunotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-[2-(2-Chlorophenoxy)ethyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione in lab experiments include its high potency, selectivity, and structural diversity. The compound can be easily synthesized and modified to obtain analogs with improved activity and pharmacokinetic properties. However, the limitations of using the compound in lab experiments include its potential toxicity, instability, and limited solubility in aqueous solutions. Careful evaluation of the compound's properties and safety profile is necessary before using it in biological assays.
Orientations Futures
The future directions for 3-[2-(2-Chlorophenoxy)ethyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione include further investigation of its mechanism of action, optimization of its pharmacokinetic properties, and evaluation of its safety and efficacy in animal models. The compound can also be used as a lead compound for the development of new drugs targeting various diseases, including cancer, Alzheimer's disease, and infectious diseases. Additionally, the compound can be used as a tool to study the physiological processes and pathways involved in various diseases, leading to a better understanding of their pathogenesis and potential therapeutic targets.
In conclusion, this compound is a promising compound that has potential applications in drug discovery and development. The compound's unique structural features and diverse biological activities make it a valuable tool for studying physiological processes and developing new therapies for various diseases. Further research is needed to fully understand the compound's mechanism of action, optimize its pharmacokinetic properties, and evaluate its safety and efficacy in animal models.
Méthodes De Synthèse
The synthesis of 3-[2-(2-Chlorophenoxy)ethyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione involves the reaction of 2-chlorophenol, ethyl chloroacetate, and 8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione in the presence of a base and a solvent. The reaction proceeds through a series of steps, including nucleophilic substitution, decarboxylation, and cyclization, to yield the target compound. The synthesis method has been optimized to achieve high yields and purity of the product.
Applications De Recherche Scientifique
3-[2-(2-Chlorophenoxy)ethyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione has shown promising results in various scientific research applications, including drug discovery and development, cancer therapy, and antimicrobial activity. The compound has been found to exhibit potent inhibitory activity against several enzymes, such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase, which are involved in various physiological processes. Additionally, the compound has shown significant cytotoxicity against cancer cell lines, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
3-[2-(2-chlorophenoxy)ethyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O3/c1-12-6-8-17(9-7-12)15(21)20(16(22)19-17)10-11-23-14-5-3-2-4-13(14)18/h2-5,12H,6-11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PERYOZQEPKTMBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)C(=O)N(C(=O)N2)CCOC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

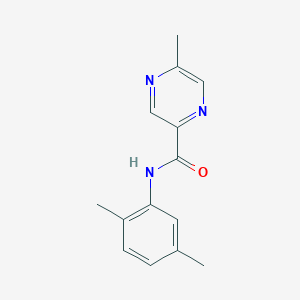
![4-{2-Cyano-2-[(1,3-thiazol-2-yl)carbamoyl]eth-1-en-1-yl}benzoic acid](/img/structure/B7476406.png)
![4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7476411.png)
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (E)-3-(5-methylfuran-2-yl)prop-2-enoate](/img/structure/B7476419.png)
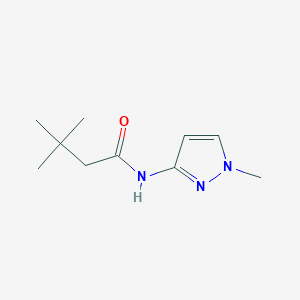
![N-[4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-yl]-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide](/img/structure/B7476432.png)

![N-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7476449.png)
![2-(8-ethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)acetamide](/img/structure/B7476451.png)
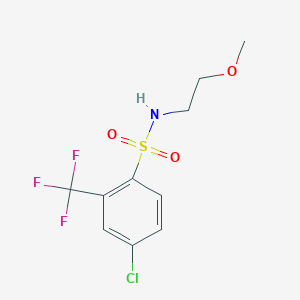
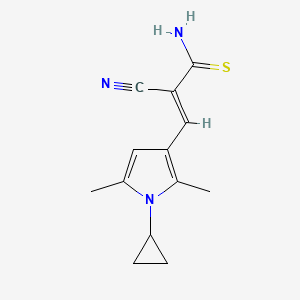
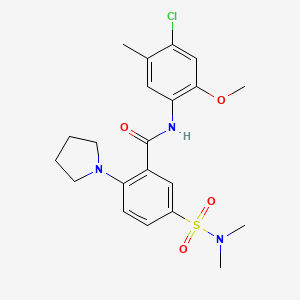
![N-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]-3,5-dimethylbenzamide](/img/structure/B7476476.png)
